(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
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Overview
Description
(1R,6S)-8-Methyl-3,8-diazabicyclo[420]octane is a bicyclic compound featuring a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amines with suitable electrophiles to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include modulation of signal transduction processes and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Share a similar bicyclic structure and are used in various applications.
Diethyl malonate: Another compound with a bicyclic structure, used in different chemical syntheses
Uniqueness
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of the diazabicyclo structure, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-8-4-7(6)9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
UPTIQMLLFYHQPD-BQBZGAKWSA-N |
Isomeric SMILES |
CN1C[C@H]2[C@@H]1CNCC2 |
Canonical SMILES |
CN1CC2C1CNCC2 |
Origin of Product |
United States |
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